2,4-Dihydroxypyridine

Description

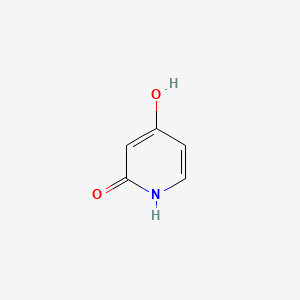

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZJPIDPVXJEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274238 | |

| Record name | 2,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-03-9, 84719-31-3 | |

| Record name | 4-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyridinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 626-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 626-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 2,4-Dihydroxypyridine and 4-Hydroxy-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between 2,4-dihydroxypyridine and 4-hydroxy-2-pyridone is a critical consideration in the fields of medicinal chemistry and drug development. The interchange between these two forms influences the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and aromaticity, which in turn dictates its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of this tautomerism, presenting quantitative data, detailed experimental protocols for its analysis, and a discussion of the factors governing the equilibrium.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular recognition and biological function. In heterocyclic chemistry, the tautomerism of hydroxypyridines is a well-documented phenomenon. The equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms is highly sensitive to the molecular environment. This guide focuses specifically on the tautomeric relationship between this compound and its more stable isomer, 4-hydroxy-2-pyridone. Understanding and quantifying this equilibrium is paramount for researchers designing molecules that interact with biological targets, as the predominant tautomer under physiological conditions will determine the key intermolecular interactions.

The Tautomeric Equilibrium

The tautomerization of this compound to 4-hydroxy-2-pyridone involves an intramolecular proton transfer. The equilibrium position is significantly influenced by the solvent, temperature, and pH. Generally, the pyridone form is favored in polar solvents and in the solid state due to its greater polarity and ability to form strong intermolecular hydrogen bonds.

Caption: Tautomeric equilibrium between this compound and 4-hydroxy-2-pyridone.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form.

KT = [4-Hydroxy-2-pyridone] / [this compound]

The equilibrium is highly dependent on the solvent environment. While specific experimental data for a wide range of solvents for this particular di-substituted pyridine is sparse in the literature, extensive studies on the closely related 2-hydroxypyridine/2-pyridone system provide a strong predictive framework.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Analogous System) | Expected Effect on this compound Equilibrium |

| Gas Phase | 1 | 2-Hydroxypyridine | Favors this compound |

| Cyclohexane | 2.0 | Comparable Amounts | Significant population of both tautomers |

| Chloroform | 4.8 | 2-Pyridone | Favors 4-Hydroxy-2-pyridone |

| Acetonitrile | 37.5 | 2-Pyridone | Strongly favors 4-Hydroxy-2-pyridone |

| Water | 80.1 | 2-Pyridone | Overwhelmingly favors 4-Hydroxy-2-pyridone[1] |

Data for the analogous 2-hydroxypyridine/2-pyridone system is used to predict the expected behavior.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium constant is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

4.1.1. 1H NMR Protocol for Equilibrium Constant Determination

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).

-

Data Acquisition: Acquire quantitative 1H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.

-

Spectral Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. For instance, in DMSO-d6, the 4-hydroxy-2-pyridone tautomer is expected to be the major species. The provided 1H NMR spectrum in DMSO-d6 shows peaks at approximately 10.90 (br s, 1H, OH), 7.23 (d, 1H), 5.86 (d, 1H), and 5.58 (t, 1H) ppm, which can be assigned to the 4-hydroxy-2-pyridone form. If signals for the this compound form are observed, they will have different chemical shifts.

-

Integration and Calculation: Integrate the area of a non-exchangeable proton signal for each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

Let Ipyridone be the integral of a signal unique to the 4-hydroxy-2-pyridone tautomer.

-

Let Idihydropyridine be the integral of a signal unique to the this compound tautomer.

-

KT = (Ipyridone / npyridone) / (Idihydropyridine / ndihydropyridine), where 'n' is the number of protons giving rise to the integrated signal.

-

4.1.2. Variable Temperature (VT) NMR

VT-NMR can be employed to study the thermodynamics of the tautomeric equilibrium and to investigate systems where tautomer interconversion is fast at room temperature, leading to broadened signals. By lowering the temperature, the exchange rate can be slowed, potentially resolving separate signals for each tautomer.

Protocol for VT-NMR:

-

Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8, dichloromethane-d2).

-

Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures.

-

Data Analysis: Plot ln(KT) versus 1/T (van't Hoff plot). The enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting line, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly for aromatic systems, as the different electronic conjugation in the tautomers leads to distinct absorption spectra.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in various solvents of spectroscopic grade.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The spectrum of the mixture is a superposition of the spectra of the individual tautomers. To determine the equilibrium constant, the molar absorptivities (ε) of the pure tautomers at a specific wavelength are required. These can be estimated using "locked" derivatives (e.g., N-methylated for the pyridone and O-methylated for the hydroxypyridine) or through computational methods. The ratio of tautomers can be calculated from the absorbance at a wavelength where one tautomer absorbs significantly more than the other.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can be used to:

-

Predict the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvent models like PCM).

-

Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

-

Investigate the transition state and energy barrier of the tautomerization reaction.

Commonly used functionals for such studies include B3LYP and M06-2X, with basis sets such as 6-311++G(d,p).

Factors Influencing Tautomeric Equilibrium

A logical representation of the factors that influence the tautomeric equilibrium is presented below.

Caption: Factors influencing the this compound <=> 4-hydroxy-2-pyridone equilibrium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental investigation of tautomerism.

Caption: General experimental workflow for the study of tautomerism.

Conclusion

The tautomeric equilibrium between this compound and 4-hydroxy-2-pyridone is a dynamic process governed by a delicate interplay of intramolecular and intermolecular forces. For professionals in drug discovery and development, a thorough understanding and quantification of this equilibrium under various conditions are not merely academic exercises but essential components of rational drug design. The experimental and computational protocols outlined in this guide provide a robust framework for investigating this and similar tautomeric systems, ultimately enabling the design of molecules with optimized properties for therapeutic applications.

References

Spectroscopic Analysis of 2,4-Dihydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxypyridine, also known as 4-hydroxy-2-pyridone or 3-deazauracil, is a heterocyclic organic compound with significant importance in medicinal chemistry and drug development.[1] Its structural similarity to naturally occurring pyrimidines makes it a valuable scaffold for the synthesis of various bioactive molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopic analysis of this compound.

A key feature of this compound is its existence in tautomeric forms. The equilibrium between the 2,4-dihydroxy form and the 4-hydroxy-2-pyridone form is influenced by factors such as the solvent and temperature. This tautomerism significantly impacts the spectroscopic characteristics of the molecule.

Tautomerism of this compound

This compound can exist in several tautomeric forms, with the most significant being the equilibrium between the dihydroxy form and the hydroxypyridone form. The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the more polar 4-hydroxy-2-pyridone tautomer is generally favored.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and studying its tautomeric equilibrium. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) typically shows four distinct signals corresponding to the protons in the 4-hydroxy-2-pyridone tautomer.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N | ~10.9 | Broad Singlet | - |

| H-6 | ~7.2 | Doublet | ~7.0 |

| H-5 | ~5.9 | Doublet of Doublets | J₅,₆ = ~7.0, J₃,₅ = ~2.0 |

| H-3 | ~5.6 | Doublet | ~2.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Obtaining a definitive ¹³C NMR spectrum for this compound can be challenging due to its limited solubility and the presence of tautomers. However, based on data from related compounds like 4-hydroxypyridine, the expected chemical shifts for the 4-hydroxy-2-pyridone tautomer are as follows:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~165 |

| C-4 (C-OH) | ~178 |

| C-6 | ~138 |

| C-3 | ~105 |

| C-5 | ~98 |

Note: These are predicted values based on analogous structures and may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to O-H, N-H, C=O, and C=C stretching and bending vibrations. The presence of a strong carbonyl (C=O) absorption is indicative of the predominance of the 4-hydroxy-2-pyridone tautomer in the solid state.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (broad) | 3400 - 3200 | Strong |

| N-H stretch | ~3100 | Medium |

| C-H stretch (aromatic) | ~3050 | Medium |

| C=O stretch | ~1640 | Strong |

| C=C and C=N stretch | 1600 - 1450 | Medium to Strong |

| O-H bend | ~1400 | Medium |

| C-H in-plane bend | 1200 - 1000 | Medium |

| C-H out-of-plane bend | 900 - 700 | Medium |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-vis) Spectroscopy

UV-vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption maxima (λ_max) are sensitive to the tautomeric form and the solvent polarity. In polar solvents, where the 4-hydroxy-2-pyridone form is favored, two main absorption bands are typically observed.

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Methanol | ~225 | ~295 |

| Ethanol | ~226 | ~298 |

| Water | ~224 | ~293 |

Note: Molar absorptivity (ε) values are dependent on the specific conditions.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of this compound.

References

2,4-Dihydroxypyridine: A Technical Overview for Researchers and Drug Development Professionals

CAS Number: 626-03-9 Molecular Formula: C₅H₅NO₂

This technical guide provides an in-depth overview of 2,4-Dihydroxypyridine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail its physicochemical properties, synthesis, and key biological activities, with a focus on its role as an enzyme inhibitor.

Physicochemical and Pharmacological Data

This compound, also known as 3-Deazauracil, is a pyridine derivative with a molecular weight of 111.10 g/mol .[1] Its properties make it a valuable scaffold in the synthesis of more complex molecules. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 626-03-9 | [1] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | White to yellow-beige crystals or crystalline powder | |

| Melting Point | 272-276 °C | |

| pIC₅₀ (Topo IIKHIV) | 5.05 | [2] |

| pIC₅₀ (HIV-1 Replication) | 4.07 | [2] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 4,6-dihydroxynicotinic acid.[3] A detailed experimental protocol based on this approach is outlined below.

Experimental Protocol: Synthesis from 4,6-Dihydroxynicotinic Acid

Objective: To synthesize this compound via the decarboxylation of 4,6-dihydroxynicotinic acid.

Materials:

-

4,6-dihydroxynicotinic acid

-

Phosphoric acid

-

Water

-

Surfactant (e.g., silicon oil 550)

-

Reaction vessel equipped with a distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4,6-dihydroxynicotinic acid with phosphoric acid. The ratio of phosphoric acid to water should be at least 27:1 by weight.[3][4]

-

Heating and Dehydration: Heat the reaction mixture. The addition of a surfactant may be necessary to control foaming.[4] Continue heating to remove water from the reaction mixture via distillation until the internal temperature reaches approximately 210°C (±5°C).[3][4] This step is crucial for driving the decarboxylation reaction.

-

Reaction Completion: Maintain the reaction mixture at this temperature to ensure the complete decarboxylation of the starting material.

-

Work-up and Isolation: The specific work-up procedure for isolating the this compound product would typically involve cooling the reaction mixture, followed by appropriate extraction and purification steps, such as recrystallization, to obtain the final product.

Note: This protocol is based on patent literature and may require optimization for specific laboratory conditions.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of dihydrouracil dehydrogenase (DPYD), the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[2] This inhibitory activity is central to its application in oncology.

Inhibition of Dihydropyrimidine Dehydrogenase (DPYD)

The chemotherapeutic agent 5-fluorouracil (5-FU) is a pyrimidine analog. Its efficacy is limited by its rapid degradation by DPYD. By inhibiting DPYD, this compound and its derivatives, such as Gimeracil (5-chloro-2,4-dihydroxypyridine), can significantly increase the bioavailability and prolong the half-life of 5-FU.[5][6][7][8] This allows for the administration of lower doses of 5-FU, potentially reducing its associated toxic side effects while maintaining or even enhancing its anti-cancer activity.[6][7][8]

The following diagram illustrates the pyrimidine catabolism pathway and the point of inhibition by this compound.

Experimental Workflow: DPYD Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory potential of compounds like this compound on DPYD activity.

Role in DNA Damage and Repair

The inhibition of DPYD by Gimeracil, the chlorinated derivative of this compound, enhances the efficacy of 5-FU. 5-FU exerts its cytotoxic effects by being converted into metabolites that are incorporated into DNA and RNA, leading to DNA damage and cell death. Therefore, while Gimeracil does not directly interact with DNA repair pathways, its mechanism of action potentiates the DNA-damaging effects of co-administered chemotherapeutic agents. There is also evidence suggesting that p53, a key tumor suppressor protein, can repress the expression of the DPYD gene in response to DNA damage, creating a feedback loop that may enhance the efficacy of 5-FU.[2]

The logical relationship is depicted in the following diagram:

References

- 1. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]

- 2. P53 represses pyrimidine catabolic gene dihydropyrimidine dehydrogenase (DPYD) expression in response to thymidylate synthase (TS) targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 5. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Gimeracil? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is Gimeracil used for? [synapse.patsnap.com]

A Technical Guide to the Discovery and Synthesis of 2,4-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxypyridine, also known as 2,4-pyridinediol or 3-deazauracil, is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including agents for treating cardiovascular diseases such as hypertension and myocardial ischemia.[3][4][5][6] This technical guide provides an in-depth overview of the historical discovery and the evolution of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Historical Perspective and Discovery

The precise first synthesis of this compound is not definitively documented in readily available contemporary literature. However, early explorations into pyridine chemistry in the late 19th and early 20th centuries likely led to its initial preparation. A notable early reference to the chemistry of related dihydroxypyridine derivatives can be found in the Recueil des Travaux Chimiques des Pays-Bas in 1948, which describes the nitration of this compound.[5] This suggests that the compound was known and accessible to chemists by that time. A later publication in the Journal of Medicinal Chemistry in 1973 details the preparation of this compound as a key intermediate for the synthesis of 3-deazapyrimidine nucleosides, highlighting its growing importance in medicinal chemistry research.[3][5]

Core Synthetic Methodologies

The most prevalent and well-documented method for the synthesis of this compound is the decarboxylation of 4,6-dihydroxynicotinic acid or its esters. Several variations of this method have been developed to optimize yield and reaction conditions.

Decarboxylation of 4,6-Dihydroxynicotinic Acid

This method involves the removal of the carboxylic acid group from the C4 position of the pyridine ring of 4,6-dihydroxynicotinic acid. The reaction is typically achieved through thermal means, often under pressure or with the aid of a strong acid catalyst.

One of the earlier described methods involves heating 4,6-dihydroxynicotinic acid in distilled water at high temperatures in a sealed vessel.

Experimental Protocol:

A suspension of 4,6-dihydroxynicotinic acid in distilled water is placed in a stainless steel bomb. The vessel is sealed and heated to 200°C for six hours. After cooling, the resulting solution is concentrated to yield this compound.[3][5]

A more recent and potentially more efficient method utilizes phosphoric acid as a catalyst for the decarboxylation. This process can be applied to both 4,6-dihydroxynicotinic acid and its alkyl or aralkyl esters.[3][4][5][6]

Experimental Protocol:

A mixture of an alkyl 4,6-dihydroxynicotinate and concentrated phosphoric acid is heated. Water is removed by distillation until the temperature of the reaction mixture reaches approximately 210°C (±5°C). The reaction is maintained at this temperature for 4 to 5 hours. Upon completion, the reaction mixture is cooled and quenched with ice water. The precipitated solid is filtered, washed with deionized water, and dried to afford this compound.[4][6] A reported yield for this process is 85%.[6]

Quantitative Data Summary

| Method | Precursor | Reagents/Conditions | Yield | Reference |

| High-Temperature Aqueous Decarboxylation | 4,6-Dihydroxynicotinic Acid | Distilled water, 200°C, 6 hours, stainless steel bomb | N/A | [3][5] |

| Phosphoric Acid Catalyzed Decarboxylation | Alkyl 4,6-dihydroxynicotinate | Phosphoric acid, ~210°C, 4-5 hours | 85% | [6] |

Synthesis Workflow: Decarboxylation of 4,6-Dihydroxynicotinic Acid

Caption: General workflow for the synthesis of this compound via decarboxylation.

Hantzsch Dihydropyridine Synthesis (Theoretical Application)

The Hantzsch synthesis is a classical multi-component reaction for the preparation of dihydropyridine derivatives.[7] While not a commonly cited method for the direct synthesis of this compound, it is theoretically applicable. The general reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia.[7] To synthesize this compound, specialized starting materials would be required, and the initial product would likely be a dihydropyridine intermediate that would require subsequent oxidation and potentially other functional group manipulations.

Conceptual Workflow: Hantzsch-type Synthesis

Caption: A conceptual workflow for a Hantzsch-type synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from early, less detailed preparations to more refined and higher-yielding methodologies. The decarboxylation of 4,6-dihydroxynicotinic acid and its derivatives remains the most practical and widely employed route. This technical guide provides a foundational understanding of these synthetic pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into optimizing existing methods and exploring novel synthetic routes will continue to be an area of interest as the demand for this versatile intermediate persists.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. SK283625B6 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 2,4-Dihydroxypyridine: A Versatile Pyridine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxypyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development, presents a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted role as a pharmacologically active agent. The document delves into its known mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for professionals in the field.

Tautomerism of this compound

It is crucial to understand that this compound exists in tautomeric forms. The equilibrium lies significantly towards the 4-hydroxy-2-pyridone tautomer, which is the more stable form in most conditions and is often the structure depicted in scientific literature when discussing its biological activities. For clarity, this guide will refer to the compound as this compound, while acknowledging its predominant tautomeric state as 4-hydroxy-2-pyridone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| CAS Number | 626-03-9 | [1] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 272-276 °C | [3] |

| Solubility | Soluble in water | [4] |

| pKa | 3.34 (predicted) | [5] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various methods. One common approach involves the decarboxylation of 4,6-dihydroxynicotinic acid. Another patented method describes its preparation by heating a compound of formula A (wherein R is H, alkyl, or aralkyl) with phosphoric acid.[6]

A general synthetic scheme for 4-hydroxy-2-pyridone derivatives involves the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate.[7] The resulting 4-hydroxy-2-pyridone derivatives can be further reacted with aldehydes to produce bis(pyridyl)methanes.[7]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyridone

This protocol details the synthesis of a this compound derivative, 4-hydroxy-6-methyl-2-pyridone, from dehydroacetic acid.

Materials:

-

Dehydroacetic acid

-

92% Sulfuric acid

-

Aqueous ammonium hydroxide

-

Ice

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

Hydrolysis of Dehydroacetic Acid: Place 1 mmol of dehydroacetic acid and 5 mmol of 92% sulfuric acid in a 25 mL flask. Heat the mixture to 130 °C for 10 minutes.

-

Precipitation: While still warm, pour the mixture into a beaker containing chopped ice.

-

Isolation of 4-hydroxy-6-methylpyran-2-one: Filter the resulting precipitate and wash it with cold water to isolate 4-hydroxy-6-methylpyran-2-one. A typical yield is around 86%.

-

Formation of 4-hydroxy-6-methyl-2-pyridone: React the obtained 4-hydroxy-6-methylpyran-2-one with aqueous ammonium hydroxide. This reaction typically yields the desired 4-hydroxy-6-methyl-2-pyridone at around 80%.

Biological Activities and Roles in Drug Development

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antibacterial Activity

Derivatives of the 4-hydroxy-2-pyridone scaffold have been identified as a novel class of antibacterial agents that target DNA synthesis.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of a compound against a bacterial strain using the broth microdilution method.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Pipettes and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

This compound is known to be a potent inhibitor of dihydrouracil dehydrogenase.[9] Furthermore, it has been reported to be active against Topoisomerase II (Topo II), an essential enzyme in DNA replication and chromosome segregation.[10]

Quantitative Data: Topoisomerase II Inhibition

This compound has shown activity against Topo II with a pIC50 of 5.05.[10]

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol outlines a common method to assess the inhibitory effect of a compound on Topoisomerase II-mediated DNA relaxation.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and MgCl₂)

-

Test compound (this compound)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled DNA, and various concentrations of the test compound.

-

Enzyme Addition: Add Topoisomerase II to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (containing a chelating agent like EDTA and a protein denaturant like SDS).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing compound concentration indicates inhibition of Topoisomerase II.

Iron Chelation

Certain derivatives of this compound have been investigated for their iron-chelating properties. For instance, this compound-N-oxide has been shown to be an effective and orally active iron chelator in animal models.[11]

Quantitative Data: Iron Excretion

In a study with iron-loaded mice, the administration of this compound-N-oxide at a dose of 300 mg/kg, either intraperitoneally or intragastrically, led to an increase in ⁵⁹Fe excretion.[11]

Experimental Protocol: In Vivo Iron Chelation Assay (Mouse Model)

This protocol provides a general outline for assessing the in vivo iron chelation efficacy of a compound using an iron-overloaded mouse model.

Materials:

-

Mice

-

Iron solution for induction of iron overload (e.g., iron dextran)

-

⁵⁹Fe (radioactive iron isotope)

-

Test compound (e.g., this compound-N-oxide)

-

Metabolic cages for separate collection of urine and feces

-

Gamma counter

Procedure:

-

Induction of Iron Overload: Induce iron overload in mice by administering an iron solution.

-

Radiolabeling: Administer ⁵⁹Fe to the iron-overloaded mice.

-

Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: House the mice in metabolic cages and collect urine and feces over a specified period (e.g., 24-48 hours).

-

Measurement of Radioactivity: Measure the amount of ⁵⁹Fe in the collected urine and feces using a gamma counter.

-

Data Analysis: An increase in the excretion of ⁵⁹Fe in the treated group compared to a control group indicates the iron-chelating activity of the compound.

Signaling Pathways

While the direct involvement of this compound in specific signaling pathways is not extensively documented in the provided search results, its inhibitory action on enzymes like Topoisomerase II suggests a potential to interfere with pathways related to cell proliferation and DNA replication. Further research is required to elucidate its precise role in cellular signaling.

Conclusion

This compound, predominantly existing as its 4-hydroxy-2-pyridone tautomer, is a pyridine derivative with a rich chemical and pharmacological profile. Its utility as a scaffold for the synthesis of antibacterial, anticancer, and iron-chelating agents underscores its importance in drug development. This technical guide has provided an overview of its properties, synthesis, and biological activities, supplemented with quantitative data and experimental protocols to aid researchers in their exploration of this promising molecule. Future investigations into its specific interactions with cellular signaling pathways will further enhance our understanding of its therapeutic potential.

References

- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound-N-oxide, a new orally active iron chelator, on iron excretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Tautomeric Equilibrium of 2,4-Dihydroxypyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tautomeric landscape of substituted pyridines is a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and, consequently, drug design. The ability of a molecule to exist in multiple, readily interconvertible isomeric forms—tutors—dictates its hydrogen bonding capabilities, polarity, and aromaticity. This technical guide delves into the theoretical examination of the tautomeric equilibrium of 2,4-dihydroxypyridine, a molecule of significant interest due to its structural analogy to nucleobases like uracil. While direct and extensive theoretical studies on neutral this compound are not abundant in the literature, a comprehensive understanding can be constructed by synthesizing data from analogous systems, including 2-hydroxypyridine, 4-hydroxypyridine, and the 2,4-dihydroxy-pyrimidine core of nucleosides.

The Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, primarily involving proton transfer between the oxygen and nitrogen atoms of the pyridine ring. The principal tautomers are the dihydroxy form and various pyridone and dione forms. The equilibrium between these forms is influenced by the intrinsic stability of the tautomers and external factors such as the solvent environment.

The main tautomers of interest are:

-

This compound (DHP): The aromatic diol form.

-

4-Hydroxy-2(1H)-pyridone (4H2P): A keto-enol form where the oxygen at position 2 has been converted to a carbonyl.

-

2-Hydroxy-4(1H)-pyridone (2H4P): A keto-enol form where the oxygen at position 4 has been converted to a carbonyl.

-

Pyridine-2,4(1H,3H)-dione (PD): The diketo form.

The interplay between aromaticity and the stability of the amide and vinylogous amide functionalities in the pyridone forms is a key determinant of the position of the tautomeric equilibrium.

Theoretical Methodologies for Tautomerism Studies

The investigation of tautomeric equilibria heavily relies on computational chemistry to provide insights into the relative stabilities and interconversion barriers of the different forms. Density Functional Theory (DFT) is a widely employed method for these studies due to its favorable balance of computational cost and accuracy.

Experimental Protocols: A Computational Approach

A typical computational protocol for investigating the tautomeric equilibrium of a molecule like this compound involves the following steps:

-

Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. This is typically performed using a selected DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The inclusion of diffuse functions (the "+" in the basis set) is important for accurately describing lone pairs and hydrogen bonds, while polarization functions (the "d,p") account for the non-spherical nature of electron density in molecules.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To compute the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

-

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), or a larger basis set like aug-cc-pVTZ.

-

Solvation Effects: The influence of a solvent is often crucial in determining the tautomeric preference. The Polarizable Continuum Model (PCM) is a common implicit solvation model where the solvent is treated as a continuous dielectric medium. This allows for the calculation of the free energy of solvation, which is then added to the gas-phase free energy to predict the tautomeric equilibrium in solution.

-

Thermodynamic Analysis: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are then calculated. The Gibbs free energy, which includes both enthalpic and entropic contributions, is the most relevant quantity for determining the position of the equilibrium at a given temperature.

Quantitative Data on Tautomeric Equilibria

While specific data for neutral this compound is scarce, the relative stabilities of tautomers in related systems provide valuable insights. The following tables summarize computational data for the tautomerism of 2-hydroxypyridine and the 2,4-dihydroxy core in protonated nucleosides.

Table 1: Calculated Relative Energies of 2-Hydroxypyridine Tautomers in the Gas Phase

| Level of Theory | Tautomer | Relative Energy (kJ/mol) | Favored Tautomer |

| CCSD/6-311++G | 2-Hydroxypyridine | 0.0 | 2-Hydroxypyridine |

| 2-Pyridone | 5-9 | ||

| B3LYP/6-311++G | 2-Hydroxypyridine | 1-3 | 2-Pyridone |

| 2-Pyridone | 0.0 | ||

| M062X/6-311++G** | 2-Hydroxypyridine | 0.0 | 2-Hydroxypyridine |

| 2-Pyridone | 5-9 |

Data synthesized from studies on 2-hydroxypyridine tautomerism.[1]

Table 2: Calculated Relative Gibbs Free Energies of Protonated 2,4-Dihydroxy-pyrimidine Tautomers in the Gas Phase

| Level of Theory | Tautomer | Relative Gibbs Free Energy (kJ/mol) |

| B3LYP/6-311+G(d,p) | 2,4-Dihydroxy (most stable conformer) | 0.0 |

| O2 Protonated (canonical) | > 0 | |

| O4 Protonated (canonical) | > 0 |

Data derived from studies on protonated uridine and thymidine, which contain the 2,4-dihydroxypyrimidine core.[2][3]

Based on these analogous systems, it is anticipated that the dihydroxy form of this compound will be a significant contributor to the tautomeric mixture in the gas phase due to its aromatic character. In polar solvents, the more polar pyridone and dione forms are expected to be stabilized, shifting the equilibrium in their favor.

Visualizing Tautomeric Equilibria and Computational Workflows

Diagrams created using Graphviz (DOT language)

Caption: Tautomeric equilibrium of this compound.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. organic chemistry - 2-Pyridone tautomer ratio - Chemistry Stack Exchange [chemistry.stackexchange.com]

Quantum Chemical Calculations for 2,4-Dihydroxypyridine: A Technical Guide for Drug Development

Introduction

2,4-Dihydroxypyridine, also known as 3-deazauracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to the nucleobase uracil allows it to act as a potent inhibitor of enzymes such as dihydrouracil dehydrogenase.[2] The versatility of this compound also makes it a valuable building block in the synthesis of more complex heterocyclic molecules for pharmaceuticals and pesticides.[1]

A critical feature of this compound is its existence in multiple tautomeric forms, primarily the diketo, enol-keto, and di-enol forms. The relative stability and population of these tautomers can be highly dependent on the solvent environment and significantly influence the molecule's biological activity, receptor binding affinity, and pharmacokinetic properties.[3][4]

Quantum chemical calculations provide a powerful, non-experimental toolkit to investigate the electronic structure, stability, and properties of these tautomers at the atomic level.[5][6] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, relative energies, reactivity indices, and spectroscopic signatures, offering invaluable insights to guide the rational design of novel therapeutics.[6][7] This technical guide outlines the theoretical protocols for these calculations and presents the expected data in a framework designed for researchers, scientists, and drug development professionals.

Tautomeric Equilibria of this compound

The tautomerism of this compound involves the intramolecular migration of protons between oxygen and nitrogen atoms. The primary tautomers are the diketo (pyridine-2,4-dione), the two enol-keto forms (4-hydroxy-2-pyridone and 2-hydroxy-4-pyridone), and the di-enol (pyridine-2,4-diol). Understanding the equilibrium between these forms is crucial, as each tautomer presents a different three-dimensional shape, hydrogen bonding capability, and electrostatic profile.[3][4]

Caption: Tautomeric forms of this compound in equilibrium.

Experimental Protocols: Computational Methodology

A robust computational workflow is essential for obtaining accurate and reliable predictions of molecular properties. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for systems of this size.[8][9] The following protocol details a standard approach for the quantum chemical analysis of this compound tautomers.

1. Initial Structure Preparation: The starting 3D coordinates for each tautomer (diketo, enol-keto, di-enol) are generated using molecular building software.

2. Geometry Optimization: The geometry of each tautomer is optimized to find its minimum energy conformation. This is a crucial step to obtain accurate structural parameters.

-

Method: DFT.

-

Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended. The M06-2X functional is noted for its accuracy in calculating thermochemistry and non-covalent interactions.[8]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVDZ is suitable for achieving accurate geometries and energies.[10]

-

Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied to account for the effects of a solvent like water.[11]

3. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.

-

Purpose: This analysis serves two functions: 1) to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and 2) to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8][12] These values are used to determine the relative stabilities of the tautomers.

4. Electronic Property Calculation: Using the optimized geometries, various electronic properties are calculated.

-

Properties: Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP).[9][13]

-

Significance: The HOMO-LUMO gap indicates the chemical reactivity and kinetic stability of the molecule.[13] The MEP map reveals the electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 626-03-9 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. rroij.com [rroij.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. comporgchem.com [comporgchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,4-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,4-Dihydroxypyridine (CAS No. 626-03-9), a compound used in various laboratory and chemical synthesis applications. Adherence to these guidelines is crucial to ensure a safe working environment and mitigate potential health risks.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

| Target Organs | Respiratory system |

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Synonyms | 3-Deazauracil; 2,4-Pyridinediol; 4-Hydroxy-2-pyridone |

| Molecular Formula | C5H5NO2 |

| Molecular Weight | 111.10 g/mol |

| Appearance | White to yellow or beige powder/crystal[4] |

| Melting Point | 272-276 °C (lit.) |

| Odor | No information available[4] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE): The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long trousers.[1][5] |

| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used. For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[6][7] |

A logical workflow for the selection of appropriate PPE is illustrated below.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Safe Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.[1]

-

Use only in a well-ventilated area.[1]

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1] |

The following diagram outlines the decision-making process for first aid.

Caption: First Aid Decision Tree for Exposure Incidents.

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

NFPA 704 Ratings:

| Category | Rating |

| Health | 2 |

| Flammability | 1 |

| Instability | 0 |

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1][3]

-

Environmental Precautions: Do not let the product enter drains.[1][3]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1][3]

A workflow for responding to an accidental spill is provided below.

Caption: Accidental Spill Response Workflow.

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[1] No acute toxicity information is available for this product.[4] It is not known to be a carcinogen.[1]

Ecological Information: Do not empty into drains or allow the chemical to enter the environment.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste disposal should be handled by a licensed professional waste disposal service.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical read and understand this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxypyridine

Topic: Synthesis of 2,4-Dihydroxypyridine from 4,6-dihydroxynicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3-deazauracil, is a valuable heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including compounds for treating cardiovascular diseases like hypertension and myocardial ischemia[1]. Its applications extend to the design of pesticides and other pharmaceuticals[2][3]. The synthesis of this compound from 4,6-dihydroxynicotinic acid is achieved through a decarboxylation reaction, where the carboxylic acid group is removed from the pyridine ring upon heating. This document provides detailed protocols for this chemical transformation based on established methods.

The overall reaction involves the removal of a carboxyl group from the C3 position of the pyridine ring.

Experimental Protocols

Two primary methods for the decarboxylation of 4,6-dihydroxynicotinic acid are described in the literature.

Protocol 1: High-Temperature Water-Mediated Decarboxylation

This method utilizes high-temperature water in a sealed vessel to facilitate the decarboxylation.

Materials:

-

4,6-dihydroxynicotinic acid

-

Distilled water

-

Stainless steel bomb reactor

Procedure:

-

Place 4,6-dihydroxynicotinic acid into a stainless steel bomb reactor.

-

Add a sufficient amount of distilled water to the reactor.

-

Seal the reactor securely according to the manufacturer's instructions.

-

Heat the sealed reactor to 200°C.

-

Maintain the temperature for six hours to ensure the completion of the reaction[1].

-

After the reaction period, allow the reactor to cool down to room temperature.

-

Carefully open the reactor in a well-ventilated fume hood.

-

The resulting solution contains this compound, which can be isolated and purified using standard techniques such as crystallization or chromatography.

Protocol 2: Phosphoric Acid-Catalyzed Decarboxylation

This protocol employs phosphoric acid as a catalyst under substantially dehydrated conditions to achieve decarboxylation at a slightly higher temperature.

Materials:

-

4,6-dihydroxynicotinic acid or its alkyl/aralkyl ester

-

Phosphoric acid (H₃PO₄)

-

Round-bottom flask equipped with a distillation apparatus

-

Heating mantle

-

Surfactant (e.g., silicon oil) (optional, to control foaming)

Procedure:

-

Charge the reaction flask with 4,6-dihydroxynicotinic acid and phosphoric acid.

-

Begin heating the mixture with stirring.

-

Water from the phosphoric acid and generated during any potential side reactions will begin to distill off. The ratio of phosphoric acid to water should be at least 27:1 by weight to ensure the reaction proceeds efficiently[1].

-

Continue heating until the internal temperature of the reaction mixture reaches approximately 210°C (±5°C)[1]. Reaching this temperature indicates that a sufficient amount of water has been removed.

-

Foaming may occur, which can be controlled by the addition of a small amount of a suitable surfactant.

-

Maintain the reaction at this temperature until the decarboxylation is complete (monitoring by TLC or HPLC is recommended).

-

After cooling, the reaction mixture can be carefully diluted with water and the product, this compound, can be isolated.

Data Presentation

The following table summarizes the key parameters for the described synthesis protocols.

| Parameter | Protocol 1: Water-Mediated | Protocol 2: Phosphoric Acid-Catalyzed |

| Starting Material | 4,6-dihydroxynicotinic acid | 4,6-dihydroxynicotinic acid or its ester |

| Solvent/Catalyst | Distilled Water | Phosphoric Acid |

| Temperature | 200°C[1] | ~210°C[1] |

| Reaction Time | 6 hours[1] | Varies (monitor for completion) |

| Apparatus | Stainless steel bomb[1] | Flask with distillation setup |

| Key Condition | High pressure generated in a sealed vessel | Substantially dehydrated conditions[1] |

Visualizations

Experimental Workflow

The general workflow for the synthesis of this compound is outlined below.

References

Application Notes and Protocols for Hantzsch Dihydropyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[1][2][3] These compounds are of significant pharmacological importance, with many derivatives commercialized as calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.[1][3][4][5][6] Prominent examples of drugs synthesized via this method include nifedipine, amlodipine, and felodipine.[1][3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][7] The resulting 1,4-DHP core can be subsequently oxidized to the corresponding pyridine derivative.[1][4][7] This application note provides detailed experimental protocols for the Hantzsch synthesis, summarizes quantitative data from various synthetic approaches, and illustrates the underlying chemical transformations and experimental workflow.

Reaction Mechanism and Signaling Pathway

The mechanism of the Hantzsch dihydropyridine synthesis is understood to proceed through a series of key intermediates.[1] Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[4] Concurrently, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine intermediate.[4] The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[4]

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Application Notes and Protocols: 2,4-Dihydroxypyridine as a Ligand in Transition Metal Complexes

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for transition metal complexes specifically utilizing 2,4-dihydroxypyridine (also known as 2,4-pyridinediol or 4-hydroxy-2-pyridone) as a primary ligand have revealed a notable scarcity of detailed experimental protocols and comprehensive quantitative data. The majority of published research focuses on derivatives, such as Schiff bases of hydroxypyridines or halogenated dihydroxypyridines.

This document, therefore, provides a generalized framework based on the coordination chemistry of analogous hydroxypyridine systems. The protocols and data presented herein are intended to serve as a foundational guide for researchers venturing into the synthesis and application of this compound-based metal complexes. It is strongly recommended that these methodologies be optimized and adapted based on empirical results for the specific metal and desired complex.

Part 1: Synthesis and Characterization

Application Note: General Synthetic Approach

Transition metal complexes of hydroxypyridines are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. The deprotonation of the hydroxyl groups of this compound is often necessary for coordination, which can be achieved by the addition of a base or by using a metal salt that can facilitate this process. The stoichiometry of the reactants and the reaction conditions (temperature, solvent, pH) will dictate the final structure and coordination number of the complex.

Experimental Protocol: General Synthesis of a this compound Transition Metal (II) Complex

This protocol provides a general procedure for the synthesis of a transition metal (II) complex with this compound.

Materials:

-

This compound (C₅H₅NO₂)

-

A transition metal (II) salt (e.g., MCl₂, M(OAc)₂, where M = Co, Ni, Cu)

-

Ethanol (or other suitable alcohol)

-

Deionized water

-

A weak base (e.g., sodium hydroxide or triethylamine, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of hot ethanol in a round-bottom flask with stirring.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of the transition metal (II) salt in deionized water or ethanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. If deprotonation is required, a stoichiometric amount of a weak base can be added to the ligand solution prior to the addition of the metal salt.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2-4 hours. The formation of a precipitate may be observed.

-

Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce crystallization or precipitation.

-

Washing: Wash the collected solid with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.

-

Drying: Dry the resulting complex in a vacuum desiccator over a suitable drying agent or in a drying oven at a moderate temperature (e.g., 60-80 °C).

Logical Workflow for Synthesis:

General workflow for the synthesis of a this compound metal complex.

Characterization Data (Hypothetical Data for a Cu(II) Complex)

The following table summarizes hypothetical quantitative data that would be expected from the characterization of a newly synthesized Cu(II) complex of this compound, denoted as [Cu(C₅H₄NO₂)₂]. This data is based on typical values for similar copper(II) complexes with related ligands.

| Parameter | Method | Expected Value/Observation |

| Elemental Analysis | CHN Analysis | C: 41.16%, H: 2.76%, N: 9.60% (Calculated for C₁₀H₈CuN₂O₄) |

| Molar Conductivity | Conductometry in DMF | < 20 Ω⁻¹ cm² mol⁻¹ (Suggesting a non-electrolytic nature) |

| Magnetic Moment | Gouy Balance | ~1.7-2.2 B.M. (Consistent with one |

Application of 2,4-Dihydroxypyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxypyridine, also known as 3-deazauracil, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to natural pyrimidines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This document provides a comprehensive overview of the applications of this compound derivatives in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field. The scaffold is a key building block for compounds with potential therapeutic uses ranging from anticancer and antiviral to cardiovascular agents.

Synthesis of this compound and Its Derivatives

The this compound core can be synthesized through several routes, and subsequently modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound from 4,6-Dihydroxynicotinic Acid

This method involves the decarboxylation of 4,6-dihydroxynicotinic acid.

Materials:

-

4,6-Dihydroxynicotinic acid

-

Phosphoric acid (H₃PO₄)

-

Water (H₂O)

-

Round-bottom flask with a distillation head

-

Heating mantle

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (for optional hydrolysis step)

Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask, create a mixture of 4,6-dihydroxynicotinic acid and phosphoric acid. The weight ratio of phosphoric acid to water should be at least 27:1.[1][2] This can be achieved by using a concentrated phosphoric acid solution and heating to remove excess water.

-

Decarboxylation: Heat the reaction mixture to approximately 210°C (±5°C).[1][2] This high temperature facilitates the decarboxylation process. Maintain this temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Alternative starting material: Alternatively, an alkyl or aralkyl 4,6-dihydroxy nicotinate can be used as the starting material.[1] In this case, the ester is first hydrolyzed to 4,6-dihydroxynicotinic acid using a strong base like NaOH or KOH, followed by the same decarboxylation procedure.[1]

-

Work-up and purification: After cooling, the reaction mixture is diluted with water and the pH is adjusted to precipitate the this compound product. The crude product can then be collected by filtration and purified by recrystallization.

Protocol 2: Synthesis of 3-Cyano-2,4-dihydroxypyridine Derivatives

Substituted 2,4-dihydroxypyridines, such as those with a cyano group at the 3-position, are valuable intermediates for further functionalization.

Materials:

-

Substituted anilines

-

Ethyl cyanoacetate

-

Acetylacetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Synthesis of N-alkylated-2-cyanoacetamide: A mixture of a substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by TLC. The resulting solid is filtered and washed with diethyl ether and ethanol to yield the N-alkylated-2-cyanoacetamide derivative.

-

Synthesis of 3-Cyano-2-pyridone derivative: The N-alkylated-2-cyanoacetamide (0.006 mol) is reacted with acetylacetone (0.006 mol) in ethanol in the presence of a catalytic amount of KOH. The reaction mixture is refluxed at 80°C for 4 hours. After cooling, the precipitate is collected by filtration and washed with ethanol to give the 3-cyano-2-pyridone derivative in good yield.[3]

Biological Activities and Applications

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity